molecular formula C13H22ClN3 B6605453 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride CAS No. 2408962-25-2

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride

Cat. No. B6605453
CAS RN: 2408962-25-2
M. Wt: 255.79 g/mol
InChI Key: XYKYBUPGAHGUMC-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride (NEMPGHCl) is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been used in various scientific research applications, including studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, as well as the inhibition of monoamine oxidase (MAO) activity. N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has also been studied for its potential applications in the treatment of Alzheimer’s disease and other neurological disorders.

Mechanism of Action

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been shown to inhibit the activity of AChE and BChE, two enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has also been shown to inhibit the activity of MAO, an enzyme responsible for the degradation of the neurotransmitters dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has also been shown to improve the symptoms of depression and anxiety, as well as reduce pain sensitivity.

Advantages and Limitations for Lab Experiments

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has several advantages for laboratory experiments. It has a low toxicity profile and is easy to synthesize. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has a few limitations, such as its relatively low solubility in water and its instability in the presence of light and air.

Future Directions

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has potential applications in the treatment of Alzheimer’s disease and other neurological disorders, as well as the treatment of depression and anxiety. Additionally, further research is needed to investigate the effects of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride on other neurological disorders, such as Parkinson’s disease. Additionally, further research is needed to investigate the effects of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride on other physiological processes, such as the immune system and cardiovascular system. Finally, further research is needed to investigate the potential long-term effects of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride on the brain and body.

Synthesis Methods

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride can be synthesized from 4-ethylphenyl-2-methylpropyl amine hydrochloride and guanidine hydrochloride. The reaction involves the use of anhydrous solvents such as dimethylformamide, dimethyl sulfoxide, or N-methyl-2-pyrrolidone. The reaction is carried out at a temperature of around 90°C and the product is isolated by column chromatography.

properties

IUPAC Name

2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.ClH/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKYBUPGAHGUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride

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